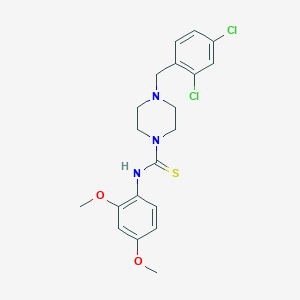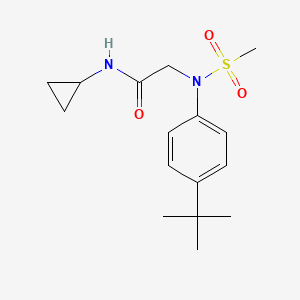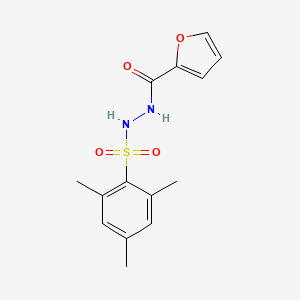![molecular formula C17H27NO B4639701 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine](/img/structure/B4639701.png)
1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine
Overview
Description
1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a 4-tert-butylphenoxy group. The unique structure of this compound makes it a valuable candidate for studying its biological and chemical properties.
Preparation Methods
The synthesis of 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine typically involves the reaction of 4-tert-butylphenol with 1-bromo-3-chloropropane to form 3-(4-tert-butylphenoxy)propyl chloride. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets:
Histamine H3 Receptor Antagonism: The compound binds to histamine H3 receptors, blocking their activity and potentially modulating the release of neurotransmitters such as histamine and dopamine.
Monoamine Oxidase B Inhibition: By inhibiting monoamine oxidase B, the compound prevents the breakdown of dopamine, thereby increasing its availability in the brain and potentially alleviating symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:
1-[3-(4-tert-butylphenoxy)propyl]piperidine: This compound shares a similar structure but contains a piperidine ring instead of a pyrrolidine ring.
Rasagiline: A well-known monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: Another monoamine oxidase B inhibitor with additional glutamate release inhibition properties.
Properties
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2,3)15-7-9-16(10-8-15)19-14-6-13-18-11-4-5-12-18/h7-10H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTHCEKLWKWYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



METHANONE](/img/structure/B4639623.png)

![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4639635.png)

![N-(3,4-dimethylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4639657.png)
![3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PROPANAMIDE](/img/structure/B4639670.png)
![3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-methylbenzoic acid](/img/structure/B4639672.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4639681.png)
![N-(2-bicyclo[2.2.1]heptanyl)propanamide](/img/structure/B4639688.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B4639693.png)
![4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE](/img/structure/B4639707.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(3-pyridinyloxy)-1-propanamine](/img/structure/B4639709.png)
![2-(4-biphenylyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4639722.png)
